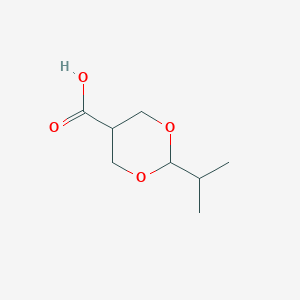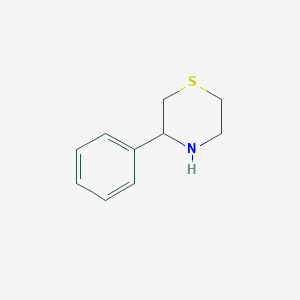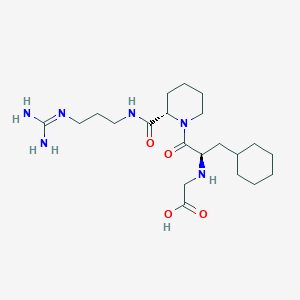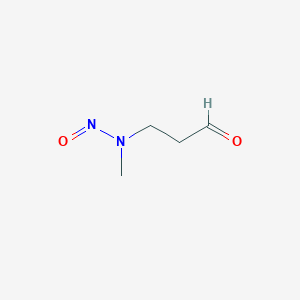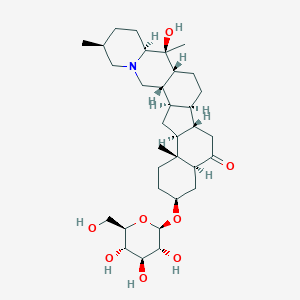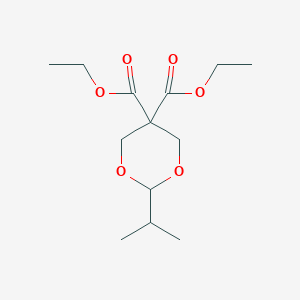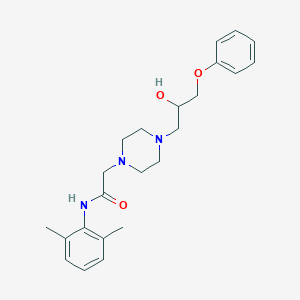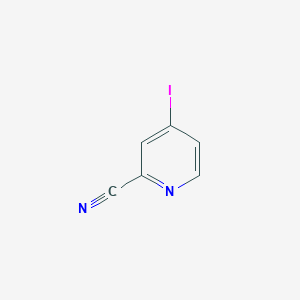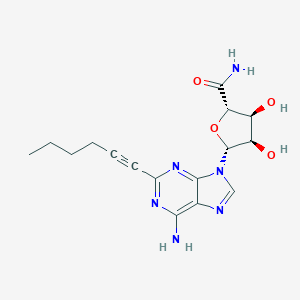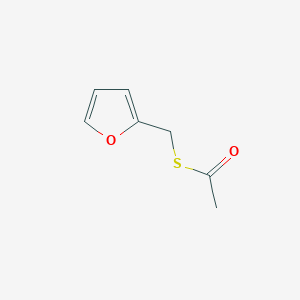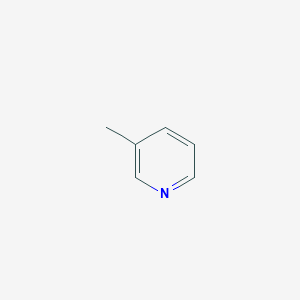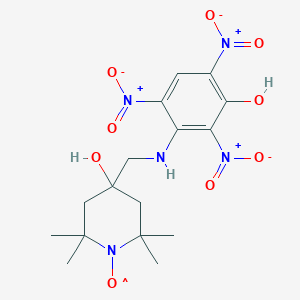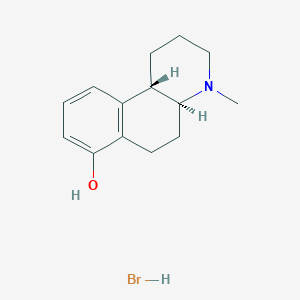
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the quinolone family and has a variety of applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is not fully understood. However, it is believed to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and is involved in learning and memory processes.
生化学的および生理学的効果
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, it has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the main advantages of using Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in lab experiments is its specificity. It has a high affinity for the NMDA receptor and does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell types and can cause cell death at high concentrations.
将来の方向性
There are several future directions for the use of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in scientific research. One area of research is the development of new drugs that target the NMDA receptor. Another area of research is the investigation of the role of the NMDA receptor in various diseases, such as Alzheimer's disease and schizophrenia. Additionally, there is a growing interest in the use of this compound as a potential treatment for depression and anxiety disorders.
Conclusion
In conclusion, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a synthetic compound that has been widely used in scientific research. It has a variety of applications in the field of biochemistry and pharmacology and has been shown to have anxiolytic and antidepressant effects. While there are limitations to its use, it remains a useful tool for studying the role of the NMDA receptor in various physiological processes. As research in this area continues to develop, it is likely that new applications for this compound will be discovered.
合成法
The synthesis of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- involves several steps. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with 2-chloro-1,4-naphthoquinone in the presence of a base. This reaction leads to the formation of 7-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[f]quinoline. The next step involves the reaction of this compound with sodium borohydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-.
科学的研究の応用
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been widely used in scientific research as a pharmacological tool. It has been used to study the effects of various drugs on the central nervous system. It has also been used to study the mechanism of action of certain drugs and to investigate the role of neurotransmitters in the brain.
特性
CAS番号 |
140201-07-6 |
|---|---|
製品名 |
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- |
分子式 |
C14H20BrNO |
分子量 |
298.22 g/mol |
IUPAC名 |
(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1 |
InChIキー |
ZFRKXFIANCESDH-JZKFLRDJSA-N |
異性体SMILES |
CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC=C3O.Br |
SMILES |
CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
正規SMILES |
CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
同義語 |
HW 162 HW-162 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
